2-Octanol
Overview
Description
2-Octanol, also known as octan-2-ol, is an organic compound with the chemical formula CH₃CH(OH)(CH₂)₅CH₃. It is a colorless, oily liquid that is poorly soluble in water but soluble in most organic solvents. Classified as a fatty alcohol, this compound is a secondary alcohol and is chiral, meaning it has two enantiomers: ®-2-Octanol and (S)-2-Octanol .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octanol can be synthesized through various methods. One common method involves the base-cleavage of ricinoleic acid, which is derived from castor oil. This process also produces sebacic acid as a coproduct . Another method involves the aldehyde condensation of ethylene with synthesis gas (a mixture of carbon monoxide and hydrogen) to produce propionaldehyde, which is then condensed with n-butyraldehyde in the presence of an acidic catalyst to form this compound .
Industrial Production Methods: In industrial settings, this compound is produced using fixed-bed reactors equipped with rhodium-based catalysts for the carbonyl synthesis of propionaldehyde. The condensation reaction is carried out at temperatures between 80-100°C, and the final product is purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 2-Octanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, it can be oxidized by nitric acid to form 2-octanone . It can also participate in dehydrogenation reactions catalyzed by mixed oxides such as Al-Cu and Al-Cu-Mg .
Common Reagents and Conditions:
Oxidation: Nitric acid is commonly used as an oxidizing agent.
Dehydrogenation: Mixed oxides like Al-Cu and Al-Cu-Mg serve as catalysts.
Substitution: Tosylates can be used for substitution reactions, often proceeding via an S_N2 mechanism.
Major Products:
Oxidation: 2-Octanone
Dehydrogenation: Various alkenes and hydrogen gas
Substitution: Tosylated derivatives
Scientific Research Applications
2-Octanol has a wide range of applications in scientific research and industry:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the synthesis of lignin-enhanced graphene aerogels for lipase immobilization.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of surfactants, plasticizers, and cosmetic emollients.
Mechanism of Action
The mechanism of action of 2-Octanol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can undergo oxidation to form ketones, which can further participate in various biochemical pathways. Its ability to act as a solvent and reagent also allows it to facilitate numerous chemical reactions in both industrial and laboratory settings .
Comparison with Similar Compounds
2-Octanol can be compared with other similar compounds such as 1-Octanol, 2-Heptanol, and 2-Nonanol. These compounds share similar chemical structures but differ in their physical and chemical properties:
1-Octanol: A primary alcohol with a higher boiling point and different solubility characteristics.
2-Heptanol: A secondary alcohol with a shorter carbon chain, leading to different reactivity and physical properties.
2-Nonanol: A secondary alcohol with a longer carbon chain, affecting its boiling point and solubility
This compound’s unique combination of being a secondary alcohol with a medium-length carbon chain makes it particularly useful in various applications, distinguishing it from its counterparts.
Properties
IUPAC Name |
octan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O/c1-3-4-5-6-7-8(2)9/h8-9H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWFXCIHNDVPSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-OCTANOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0027014 | |
Record name | 2-Octanol | |
Source | EPA DSSTox | |
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Molecular Weight |
130.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless oily liquid; [ICSC], COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR., colourless, oily liquid | |
Record name | 2-Octanol | |
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Record name | 2-Octanol | |
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Record name | 2-Octanol | |
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Boiling Point |
179 °C, BP: 86 °C at 20 mm Hg; specific optical rotation: -9.9 deg at 17 °C/D /L-form/, 179.00 to 181.00 °C. @ 760.00 mm Hg, 178.5 °C | |
Record name | 2-OCTANOL | |
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Record name | (±)-2-Octanol | |
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Flash Point |
76 °C | |
Record name | 2-Octanol | |
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Solubility |
In water, 1120 mg/L at 25 C, Soluble in ethanol, ethyl ether, acetic acetone, MISCIBLE WITH AROMATIC AND ALIPHATIC HYDROCARBONS, SOL IN MOST COMMON ORGANIC SOLVENTS, 1.2 mg/mL at 25 °C, Solubility in water, ml/100ml: 0.096 (none), soluble in most common organic solvents | |
Record name | 2-OCTANOL | |
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Record name | (±)-2-Octanol | |
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Record name | 2-Octanol | |
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Density |
0.8193 g/cu cm at 20 °C, Relative density (water = 1): 0.82, 0.817-0.820 (20°) | |
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Record name | 2-OCTANOL | |
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Record name | 2-Octanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/395/ | |
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Vapor Density |
4.5 (Air = 1), Relative vapor density (air = 1): 4.5 | |
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Vapor Pressure |
0.24 [mmHg], VP: 1 mm Hg at 32.8 °C, 2.42X10-1 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 32 | |
Record name | 2-Octanol | |
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Impurities |
THE CONTENT OF METHYL HEXYL KETONE RANGES FROM 2% MAX IN THE CHEM GRADE TO 14% MAX IN THE SOLVENT GRADE. | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
123-96-6, 25339-16-6, 4128-31-8 | |
Record name | 2-Octanol | |
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Record name | 2-Octanol | |
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Record name | 2-Octanol | |
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Melting Point |
-31.6 °C, Soluble in alcohol, ether, acetone; max absorption (vapor): 196 nm; max absorption (hexane): 175 nm (log e = 2.5); mp: -31.6 °C /dl-Form/, -38.6 °C | |
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Record name | (±)-2-Octanol | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The molecular formula of 2-octanol is C8H18O, and its molecular weight is 130.23 g/mol.
ANone: While the provided research papers don't delve deep into spectroscopic characterization, this compound can be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). These techniques can provide information about its structure, functional groups, and fragmentation patterns.
A: this compound is often used as a substrate in biocatalytic reactions, particularly for studying the activity and enantioselectivity of lipases. [, , ]
A: One study investigated the kinetic resolution of (±)-2-octanol using vinyl acetate as an acyl donor in n-heptane, catalyzed by Novozyme 435 (immobilized Candida antarctica lipase). [] This reaction follows a ternary complex mechanism, showcasing the enzyme's preference for one enantiomer over the other.
A: Computational methods, including 3D structure modeling and electrostatic potential calculations, helped explain the pH-dependent immobilization of this compound on mesoporous materials. This modeling predicted the orientation of the protein on these materials. []
A: While the research doesn't directly focus on this compound modifications, it highlights the importance of substrate structure in enzymatic reactions. For instance, cytochrome P450 BM-3 mutants with altered substrate binding pockets showed significant activity differences towards cycloalkanes compared to the wild-type enzyme. [] This suggests that even minor structural changes in the substrate can affect enzyme interaction and activity.
A: this compound is used as a raw material in various industries. It serves as a precursor for esters used in pharmaceuticals, cosmetics, and food additives. [] Its chiral forms, (R)- and (S)-2-octanol, are valuable intermediates in these applications.
A: Various analytical techniques are used to characterize and quantify this compound. Gas Chromatography (GC) and GC/MS are commonly employed to determine its presence and concentration, particularly in mixtures. []
ANone: While specific details about this compound's environmental fate are not provided in the research, its use in industrial processes necessitates responsible handling and disposal. The research highlights the importance of sustainable practices, including recycling and waste management, to minimize potential environmental impacts.
A: The research emphasizes resource efficiency. In the production of sebacic acid from castor oil, this compound is a by-product. Utilizing this compound as an extractant for phenol in wastewater treatment within the same process exemplifies a recycling strategy that minimizes waste and promotes a circular economy. []
ANone: The research highlights the use of various tools and resources:
- COSMOtherm: A program used to screen and identify suitable cosolvents for reactions involving this compound, like its direct hydration. []
- Residual Curve Maps: These maps, generated using kinetic and thermodynamic models, aid in evaluating the feasibility of chemical processes, such as the catalytic distillation of this compound. []
ANone: The research on this compound showcases interdisciplinary approaches involving:
- Biotechnology and Chemical Engineering: Combining biocatalysts like lipases with reaction engineering principles for the efficient resolution of this compound enantiomers. [, , , , ]
- Chemistry and Materials Science: Investigating the immobilization of enzymes on mesoporous silicates for enhanced stability and reusability in this compound-related reactions. []
- Chemical Engineering and Environmental Science: Exploring the use of this compound as a sustainable extractant for phenol removal in wastewater treatment within a circular economy framework. []
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